Cas no 24512-63-8 (Geniposide)
Geniposide Chemical and Physical Properties
Names and Identifiers
-
- Geniposid
- GENIPOSIDE
- Methyl (1R,2S,6S)-9-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-oxabicyclo[4.3.0]nona-4,8-diene-5-carboxylate
- glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-,methyl ester, (1S,4aS,7aS)-
- (1S)-1α-(β-D-Glucopyranosyloxy)-1,4aα,5,7aα-tetrahydro-7-hydroxymethylcyclopenta[c]pyran-4-carboxylic acid methyl ester
- 1α-(β-D-Glucopyranosyloxy)-1,4aα,5,7aα-tetrahydro-7-(hydroxymethyl)cyclopenta[c]pyran-4-carboxylic acid methyl ester
- Olea europaea L
- GENIPOSIDE(P) PrintBack
- Gardenoside
- Gardenia Augusta Extract
- Genipin 1-glucoside
- Geniposidic
- Jasminoidin
- (1S,4αS,7αS)- 1-(β-D-Glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)- cyclopenta[c]pyran-4-carboxylic acid methyl ester
- (1S)-1α-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4a α,5,7a α-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid Methyl Ester
- Methyl (1S)-1α-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4aalpha,5,7aalpha-tetrahydrocyclopenta[c]pyran-4-carboxylate
- [ "" ]
- Methyl (4aR,7aR)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetr
- 145295QLXY
- methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S,4aS,7aS)-
- methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy
- Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S,4aS,7aS)-
- UNII-145295QLXY
- 169799-41-1
- CHEBI:5299
- NCGC00346662-06
- C09781
- CHEMBL462894
- MFCD16036219
- (1S)-1alpha-(beta-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4aalpha,5,7aalpha-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid Methyl Ester
- NS00097664
- s2411
- methyl(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- 1ST40032
- CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 1-(.BETA.-D-GLUCOPYRANOSYLOXY)- 1,4A,5,7A-TETRAHYDRO-7-(HYDROXYMETHYL)-, METHYL ESTER, (1S,4AS,7AS)-
- Methyl (1S)-1alpha-(beta-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4aalpha,5,7aalpha-tetrahydrocyclopenta[c]pyran-4-carboxylate
- AB01558902_03
- methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- (1S,4aS,7aS)-Methyl 7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- 24512-63-8
- BRD-K57275767-001-03-2
- Q27106709
- DTXSID101318419
- Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S-(1alpha,4aalpha,7aalpha))-
- BDBM50478840
- Geniposide, >=98% (HPLC)
- HMS3884F17
- NCGC00346662-04
- AKOS025311228
- IBFYXTRXDNAPMM-BVTMAQQCSA-N
- CCG-268498
- methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- HMS3352E13
- AKOS005612969
- VS-02290
- BCP13597
- 27745-20-6
- FT-0601604
- METHYL 7-(HYDROXYMETHYL)-1-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1H,4AH,5H,7AH-CYCLOPENTA[C]PYRAN-4-CARBOXYLATE
- methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- HMS3342I02
- methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate;Geniposide
- CYCLOPENTA[C]PYRAN-4-CARBOXYLICACID, 1-(B-D-GLUCOPYRANOSYLOXY)-1,4A,5,7A-TETRAHYDRO-7-(HYDROXYMETHYL)-,METHYL ESTER, (1S,4AS,7AS)-
- A817348
- CHEBI:181845
- BRD-K57275767-001-02-4
- Cyclopenta[c]pyran-4-carboxylic acid, 1-(ss-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S,4aS,7aS)-; Cyclopenta[c]pyran-4-carboxylic acid, 1-(ss-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, [1S-(1a,4aa,7aa)]-; Geniposide (8CI)
- Geniposide
-
- MDL: MFCD16036219
- Inchi: 1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1
- InChI Key: IBFYXTRXDNAPMM-BVTMAQQCSA-N
- SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@@H]2C(CO)=CC[C@@H]2C(C(=O)OC)=CO1
Computed Properties
- Exact Mass: 388.13700
- Monoisotopic Mass: 388.13694696 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 617
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.3
- Topological Polar Surface Area: 155
- Molecular Weight: 388.4
- Surface Charge: 0
Experimental Properties
- Color/Form: Powder
- Density: 1.5400
- Melting Point: 160.0 to 164.0 deg-C
- Boiling Point: 641.4ºC at 760mmHg
- Flash Point: 231.5ºC
- Refractive Index: 1.597
- Solubility: H2O: ≥5mg/mL
- PSA: 155.14000
- LogP: -2.22910
- Solubility: Not determined
- Specific Rotation: +7° to +8° (c=1, H2O)
Geniposide Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Geniposide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G101668-1g |
Geniposide |
24512-63-8 | ,≥98% | 1g |
¥4112.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G101668-5g |
Geniposide |
24512-63-8 | ,≥98% | 5g |
¥16448.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G101668-20mg |
Geniposide |
24512-63-8 | ,≥98% | 20mg |
¥114.90 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0385-1G |
Geniposide |
24512-63-8 | >90.0%(HPLC) | 1g |
¥210.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G119296-1g |
Geniposide |
24512-63-8 | ≥98% (HPLC) | 1g |
¥208.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G119296-5g |
Geniposide |
24512-63-8 | ≥98% (HPLC) | 5g |
¥669.90 | 2023-09-02 | |
| S e l l e c k ZHONG GUO | S2411-10mg |
Geniposide |
24512-63-8 | 99.96% | 10mg |
¥565.82 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2411-25mg |
Geniposide |
24512-63-8 | 99.96% | 25mg |
¥738.62 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0178-20mg |
Geniposide |
24512-63-8 | HPLC≥98% | 20mg |
¥100元 | 2023-09-15 | |
| ChemFaces | CFN98261-20mg |
Geniposide |
24512-63-8 | >=98% | 20mg |
$30 | 2021-07-22 |
Geniposide Suppliers
Geniposide Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Terpene glycosides Iridoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Iridoid O-glycosides
- Iridoids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Other Chemical Reagents
Additional information on Geniposide
Geniposide (CAS No. 24512-63-8): A Comprehensive Overview of Its Bioactive Properties and Emerging Applications
Geniposide, a naturally occurring glycoside derivative, is primarily extracted from the fruits of Gardenia jasminoides, a plant widely recognized in traditional medicine systems. With the CAS No. 24512-63-8, this compound has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse bioactive properties. Recent advancements in chemical and biological research have unveiled novel therapeutic potentials of Geniposide, making it a subject of intense scientific investigation.
The molecular structure of Geniposide consists of a genipin aglycone moiety linked to a glucose moiety via a β-glycosidic bond. This unique configuration contributes to its remarkable pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The genipin core, a flavonoid derivative, is known for its ability to modulate various cellular pathways, making it a promising candidate for drug development.
Recent studies have highlighted the anti-inflammatory properties of Geniposide, particularly in the context of chronic inflammatory diseases. Research published in peer-reviewed journals demonstrates that Geniposide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating nuclear factor kappa B (NF-κB) signaling pathways. This mechanism suggests that Geniposide could be a valuable therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, Geniposide has shown significant antioxidant activity. Oxidative stress is implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Studies indicate that Geniposide can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. These findings position Geniposide as a potential therapeutic agent for oxidative stress-related diseases.
The anticancer potential of Geniposide has also been extensively studied. Preclinical research suggests that Geniposide can induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. Furthermore, Geniposide has been shown to possess chemopreventive properties by inhibiting the formation of cancerous lesions in animal models. These findings highlight the promise of Geniposide as an anticancer agent, particularly in combination with conventional therapies.
Emerging research has also explored the neuroprotective effects of Geniposide. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the accumulation of reactive oxygen species (ROS) and protein misfolding. Studies have demonstrated that Geniposide can protect neuronal cells from oxidative damage and improve cognitive function in animal models of these diseases. These findings suggest that Geniposide could be developed into a nutraceutical supplement or therapeutic drug for neurodegenerative disorders.
The antimicrobial properties of Geniposide have not been overlooked either. Research indicates that Geniposide can inhibit the growth of various bacteria, fungi, and viruses by disrupting their cell membranes or interfering with vital metabolic pathways. This broad-spectrum antimicrobial activity makes Geniposide a potential candidate for developing novel antimicrobial agents to combat drug-resistant pathogens.
The bioavailability and pharmacokinetics of Geniposide have also been subjects of interest. Studies have shown that oral administration of Geniposide results in moderate absorption from the gastrointestinal tract, with peak plasma concentrations observed within 2-3 hours post-dosing. The compound is primarily metabolized in the liver via phase II conjugation reactions, with glucuronidated metabolites being excreted via bile and urine. Understanding these pharmacokinetic profiles is crucial for optimizing dosage regimens and formulation development.
The safety profile of Geniposide has been evaluated in several preclinical studies, demonstrating low toxicity at tested doses. However, further clinical trials are needed to confirm its safety and efficacy in human populations. The lack of significant side effects observed in animal studies suggests that Geniposide could be well-tolerated when used appropriately.
In conclusion, Geniposide (CAS No. 24512-63-8) is a multifaceted natural product with promising applications in pharmaceuticals and nutraceuticals. Its diverse bioactive properties, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial effects, make it a compound of significant interest for further research and development. As scientific understanding continues to evolve, it is anticipated that Genipposide will play an increasingly important role in addressing various health challenges.
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- 169799-41-1(Geniposide)
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